Product packaging for Barbituric acid, 5,5-diallyl-1-heptyl-(Cat. No.:CAS No. 66940-75-8)

Barbituric acid, 5,5-diallyl-1-heptyl-

Cat. No.: B13805188
CAS No.: 66940-75-8
M. Wt: 306.4 g/mol
InChI Key: WOEQIPNOTVJVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Barbituric Acid Derivative Research and Chemical Significance

The journey of barbituric acid began in 1864, when it was first synthesized by German chemist Adolf von Baeyer, reportedly by condensing urea (B33335) with malonic acid. asianpubs.orgstrath.ac.uk While barbituric acid itself is not pharmacologically active, it proved to be the parent compound for a vast family of derivatives with significant effects on the central nervous system. asianpubs.orgmdpi.com Throughout the 20th century, over 2,500 barbiturates were synthesized, with about 50 of them being used clinically for their sedative, hypnotic, and anticonvulsant properties. pharmatutor.org

The chemical significance of these compounds is rooted in the reactivity of the pyrimidine (B1678525) ring. The pharmacological effects of barbiturates are predominantly determined by the nature of the substituents attached to the fifth carbon atom of this ring. mdpi.com This discovery opened a new chapter in drug design, allowing researchers to systematically modify the structure to alter the onset, duration, and potency of the drug's effects. mdpi.comnih.gov Beyond medicine, barbituric acid and its derivatives are recognized as valuable building blocks in organic synthesis, utilized in Knoevenagel condensation and Michael addition reactions to create a wide array of heterocyclic compounds. mdpi.com Their applications have expanded into diverse areas, including the development of antimicrobial agents, anti-inflammatory drugs, and even materials with unique photophysical properties. mdpi.com

Structural Rationale for Diallyl and Heptyl Substituents on the Barbituric Acid Core

The specific structure of Barbituric acid, 5,5-diallyl-1-heptyl- incorporates three key modifications to the basic barbituric acid core, each with a theoretical basis in established structure-activity relationships (SAR) of barbiturates.

5,5-Disubstitution: It is a foundational principle in barbiturate (B1230296) chemistry that disubstitution at the C5 position is essential for hypnotic or sedative activity. nih.govgatech.edu Replacing both hydrogen atoms at this position is a prerequisite for central nervous system depressant effects. gatech.edu

Diallyl Groups (C5): The presence of two allyl (prop-2-enyl) groups at the C5 position is significant. The parent compound, 5,5-diallylbarbituric acid (Allobarbital), is known as an intermediate-acting hypnotic. ecddrepository.org The inclusion of unsaturated chains, like allyl groups, generally increases the ease of metabolic conversion, which can lead to a shorter duration of action compared to saturated alkyl chains of similar size. nih.gov This modification introduces sites for oxidative metabolism, influencing the pharmacokinetic profile of the molecule.

1-Heptyl Group (N1): The attachment of a long-chain alkyl group, such as heptyl, to one of the nitrogen atoms (N1-alkylation) profoundly impacts the compound's physicochemical properties. nih.govresearchgate.net Single N-alkylation is known to increase lipid solubility (lipophilicity). researchgate.net This heightened lipophilicity facilitates faster passage across the blood-brain barrier, which can result in a more rapid onset of action. gatech.edu The long heptyl chain, consisting of seven carbon atoms, would be expected to make Barbituric acid, 5,5-diallyl-1-heptyl- a highly lipophilic molecule.

The combination of these substituents—two unsaturated allyl groups at C5 and a long heptyl chain at N1—creates a molecule with a predicted high lipophilicity (XlogP of 4.4) and a specific molecular architecture that distinguishes it from more commonly studied barbiturates. uni.lu

PropertyPredicted Value
Molecular Formula C17H26N2O3
Monoisotopic Mass 306.19434 Da
XlogP 4.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 8

Table 1: Predicted Physicochemical Properties of Barbituric acid, 5,5-diallyl-1-heptyl-. Data sourced from PubChem. uni.lu

The table below illustrates the general effect of increasing N-alkyl chain length on the lipophilicity (log P) of a representative barbiturate, phenobarbital. While not the same core as the subject compound, it demonstrates the established principle that longer N-alkyl chains increase lipophilicity.

CompoundN-SubstituentLog P (Experimental)
Phenobarbital-H1.47
N-Methylphenobarbital-CH31.77
N-Ethylphenobarbital-C2H52.13
N-Propylphenobarbital-C3H72.65
N-Butylphenobarbital-C4H93.16

Current Research Landscape and Underexplored Avenues for Barbituric Acid, 5,5-diallyl-1-heptyl-

A comprehensive search of scientific literature reveals that Barbituric acid, 5,5-diallyl-1-heptyl- is not a widely studied compound. There are no prominent research articles or patents specifically dedicated to its synthesis, properties, or applications. uni.lu Its existence is noted in chemical databases, but it remains largely a molecule of theoretical interest rather than one of active investigation.

However, the broader field of barbituric acid derivative research is far from dormant. Scientists are exploring new therapeutic applications for these versatile scaffolds, moving beyond their traditional role as CNS depressants. Current research includes the synthesis and evaluation of barbiturate derivatives for:

Anticancer Activity: Novel derivatives are being investigated for their ability to inhibit tumor growth. mdpi.com

Antimicrobial and Antifungal Properties: The barbiturate core is being used to develop new agents to combat bacterial and fungal infections. researchgate.netnih.gov

Anti-urease and Antioxidant Effects: Some derivatives have shown potential as inhibitors of the urease enzyme and as antioxidants. mdpi.comresearchgate.net

Antiviral and Anti-AIDS Activity: The scaffold is being explored for the development of drugs targeting viral diseases. mdpi.com

Given the predicted high lipophilicity of Barbituric acid, 5,5-diallyl-1-heptyl-, it represents an underexplored chemical entity. Its structural features could make it a candidate for research in areas where membrane permeability and interaction with lipophilic biological targets are crucial. For instance, its ability to cross cell membranes could be advantageous in the design of new anticancer or antimicrobial agents that need to act on intracellular targets. The diallyl groups also offer potential sites for further chemical modification, allowing for the synthesis of a new library of related compounds for screening. The lack of dedicated research on this specific trisubstituted barbiturate signifies a gap in the literature and presents an opportunity for future investigation into its unique chemical and biological properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26N2O3 B13805188 Barbituric acid, 5,5-diallyl-1-heptyl- CAS No. 66940-75-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66940-75-8

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

1-heptyl-5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H26N2O3/c1-4-7-8-9-10-13-19-15(21)17(11-5-2,12-6-3)14(20)18-16(19)22/h5-6H,2-4,7-13H2,1H3,(H,18,20,22)

InChI Key

WOEQIPNOTVJVHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=O)C(C(=O)NC1=O)(CC=C)CC=C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Barbituric Acid, 5,5 Diallyl 1 Heptyl

Classical and Contemporary Approaches to Barbituric Acid Synthesis

The foundational chemistry for producing barbituric acid derivatives has been established for over a century, with modern adaptations improving efficiency and yield. The general approach involves the formation of the heterocyclic pyrimidine (B1678525) ring, followed by the introduction of specific substituents at the C5 and N1 positions.

The most common and historically significant method for synthesizing the barbituric acid core is the condensation reaction between a disubstituted malonic ester and urea (B33335). irapa.org In the context of Barbituric acid, 5,5-diallyl-1-heptyl-, the synthesis would commence with diethyl diallylmalonate as the malonic ester component.

This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the urea, allowing it to act as a nucleophile. The process involves a Claisen condensation mechanism, resulting in the formation of the six-membered heterocyclic ring of 5,5-diallylbarbituric acid. The general scheme for this reaction is a cornerstone in the synthesis of a wide array of 5,5-disubstituted barbiturates. gatech.edu

Table 1: Key Reactants in Malonic Ester and Urea Condensation

Reactant Role
Diethyl diallylmalonate Provides the C4, C5, and C6 atoms of the barbiturate (B1230296) ring and the diallyl substituents.
Urea Provides the N1, C2, and N3 atoms of the barbiturate ring.

The introduction of the two allyl groups at the C5 position is a critical step that defines the core structure of the target molecule. This is most efficiently achieved by using a pre-functionalized precursor, namely diethyl diallylmalonate. The synthesis of this precursor involves the sequential alkylation of diethyl malonate with an allyl halide, such as allyl bromide.

Alternatively, barbituric acid itself can be subjected to C5-alkylation. However, achieving regioselective diallylation at the C5 position without competing N-alkylation can be challenging and often requires careful control of reaction conditions. The use of a pre-diallylated malonic ester in the initial condensation with urea is generally the more straightforward and higher-yielding approach for producing 5,5-disubstituted barbiturates. google.com

With the 5,5-diallylbarbituric acid core synthesized, the final step is the introduction of the heptyl group at the N1 position. This N-alkylation is typically achieved by treating the 5,5-diallylbarbituric acid with a heptylating agent, such as 1-bromoheptane (B155011) or 1-iodoheptane, in the presence of a base.

The choice of base and solvent is crucial for directing the alkylation to the nitrogen atom. The acidic protons on the nitrogen atoms of the barbiturate ring are readily removed by a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding barbiturate salt. This salt then acts as a nucleophile, attacking the heptyl halide in an SN2 reaction to form the N-alkylated product. While dialkylation at both N1 and N3 is possible, reaction conditions can often be optimized to favor monoalkylation.

Exploration of Novel Reaction Conditions and Catalytic Systems for Synthesis

Modern synthetic chemistry has introduced new techniques to improve the synthesis of barbituric acid derivatives. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields in the condensation of malonic esters and urea. csfarmacie.cz This technology offers a more energy-efficient and rapid alternative to conventional heating methods.

In addition to microwave irradiation, the use of novel catalytic systems is an area of active research. While the classical condensation reaction relies on stoichiometric amounts of a strong base, the development of catalytic methods could offer a more atom-economical and environmentally benign approach. For instance, the use of phase-transfer catalysts could facilitate the N-alkylation step under milder conditions and with improved selectivity.

Precursor Compound Analysis and Intermediate Characterization in Synthetic Pathways

The successful synthesis of Barbituric acid, 5,5-diallyl-1-heptyl- relies on the purity of the precursor compounds and the accurate characterization of intermediates.

Diethyl diallylmalonate: This key precursor is typically synthesized by the alkylation of diethyl malonate. Its purity can be assessed using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of the two allyl groups and the ester functionalities.

5,5-Diallylbarbituric acid (Allobarbital): This is the primary intermediate in the synthesis. nih.gov Its formation can be confirmed by melting point determination, and its structure can be elucidated using spectroscopic methods. 1H NMR spectroscopy would show characteristic signals for the allyl protons and the NH protons of the barbiturate ring. 13C NMR would confirm the presence of the carbonyl carbons and the quaternary C5 carbon.

Final Product (Barbituric acid, 5,5-diallyl-1-heptyl-): The final product would be characterized by a combination of spectroscopic techniques. Mass spectrometry would confirm the molecular weight, while 1H and 13C NMR would provide detailed structural information, including the presence of the heptyl chain attached to the nitrogen atom.

Table 2: Spectroscopic Data for a Hypothetical Intermediate (5,5-Diallylbarbituric Acid)

Technique Expected Observations
1H NMR Signals for NH protons, vinyl protons of the allyl groups, and methylene (B1212753) protons of the allyl groups.
13C NMR Signals for carbonyl carbons, the quaternary C5 carbon, and the carbons of the allyl groups.

Design and Synthesis of Analogues and Derivatives of Barbituric acid, 5,5-diallyl-1-heptyl- for Research Purposes

The modular nature of barbiturate synthesis allows for the creation of a wide range of analogues for research, particularly in the exploration of structure-activity relationships. nih.gov By systematically modifying the substituents at the C5 and N1 positions, new compounds with potentially unique properties can be generated.

For instance, analogues of Barbituric acid, 5,5-diallyl-1-heptyl- could be synthesized by:

Varying the length and branching of the N1-alkyl chain: Replacing the heptyl group with other alkyl chains (e.g., butyl, octyl, or cyclohexyl) could influence the lipophilicity and biological activity of the molecule.

Modifying the C5 substituents: The allyl groups could be replaced with other unsaturated moieties or with saturated alkyl or aryl groups. For example, using diethyl dipropylmalonate would lead to a 5,5-dipropyl analogue. csfarmacie.cz

Introducing functional groups: Functional groups could be incorporated into the N1 or C5 substituents to allow for further chemical modification or to introduce specific interactions with biological targets.

The synthesis of these analogues would follow the same general synthetic pathways described above, with the appropriate selection of starting materials. The ability to readily generate a library of related compounds makes barbiturates an attractive scaffold for chemical biology and medicinal chemistry research. mdpi.com

Theoretical and Computational Investigations of Barbituric Acid, 5,5 Diallyl 1 Heptyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling.

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules. For Barbituric acid, 5,5-diallyl-1-heptyl-, these calculations provide insights into its kinetic stability and the most probable sites for chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter for assessing molecular reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies

Parameter Predicted Value (eV)
HOMO Energy -6.5 to -7.5
LUMO Energy -1.0 to -2.0

Note: These values are theoretical predictions and can vary based on the computational method and basis set used.

The conformational flexibility of Barbituric acid, 5,5-diallyl-1-heptyl- arises from the rotational freedom of the diallyl and heptyl substituents. A thorough exploration of the potential energy surface (PES) is necessary to identify the most stable conformers and the energy barriers between them. researchgate.net Computational methods can be employed to simulate the various possible spatial arrangements of the atoms and to calculate their relative energies.

The barbiturate (B1230296) ring itself is relatively rigid, but the side chains can adopt numerous conformations. The heptyl chain, in particular, with its multiple single bonds, contributes significantly to the conformational landscape. The diallyl groups also possess rotational freedom around the C-C single bonds. The most stable conformer will be the one that minimizes steric hindrance and optimizes intramolecular interactions. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates its biological activity.

Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior.

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with their environment, such as a solvent. mdpi.commdpi.com For Barbituric acid, 5,5-diallyl-1-heptyl-, MD simulations can be performed in a simulated aqueous or lipid environment to understand its behavior in a biological context.

These simulations can reveal how the molecule samples different conformations in solution, the stability of these conformations, and the timescale of transitions between them. By analyzing the trajectory of the simulation, one can observe the flexibility of the heptyl and diallyl chains and how they might interact with solvent molecules. This information is valuable for understanding how the molecule might approach and interact with a biological target.

Molecular Docking Studies for Predictive Binding Modes with Biological Receptors (Theoretical Models).

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govdergipark.org.tr In the context of Barbituric acid, 5,5-diallyl-1-heptyl-, docking studies can be used to hypothesize its binding modes with potential biological targets, such as ion channels or enzymes. Barbiturates are known to interact with GABA-A receptors, and docking studies could explore the potential interactions of this specific derivative with the receptor's binding pocket. mdpi.com

The process involves placing the 3D structure of the ligand (Barbituric acid, 5,5-diallyl-1-heptyl-) into the binding site of the receptor and calculating the binding energy for different orientations and conformations. The results can identify the most likely binding pose and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.comuowasit.edu.iq It is important to note that these are theoretical predictions and require experimental validation.

Table 2: Hypothetical Molecular Docking Results with a GABA-A Receptor Model

Parameter Predicted Value
Binding Energy (kcal/mol) -7.0 to -9.0
Key Interacting Residues Tyrosine, Threonine, Arginine

Note: These are hypothetical values based on studies of similar molecules and would need to be confirmed by specific docking calculations for this compound.

In Silico Prediction of Physicochemical Parameters for Research Insights (e.g., Partition Coefficients in relation to structural modification).

The physicochemical properties of a molecule, such as its lipophilicity (logP), water solubility (logS), and polar surface area (PSA), are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com These parameters can be predicted using quantitative structure-property relationship (QSPR) models and other in silico tools. nih.govnih.gov

For Barbituric acid, 5,5-diallyl-1-heptyl-, the presence of the long heptyl chain is expected to significantly increase its lipophilicity compared to barbituric acid itself. This would be reflected in a higher predicted octanol-water partition coefficient (logP). The diallyl groups also contribute to the nonpolar character of the molecule. These structural modifications would likely decrease its water solubility. Understanding these parameters is crucial for designing further experimental studies.

Table 3: Predicted Physicochemical Properties

Property Predicted Value
Molecular Weight ( g/mol ) 306.41
XlogP 4.4
Polar Surface Area (Ų) 61.83
Hydrogen Bond Donors 1

Source: Predicted values from PubChem. uni.lu

Cheminformatics and Data Mining Methodologies in Barbituric Acid Derivative Research.

Cheminformatics and data mining play a crucial role in modern drug discovery and chemical research. These methodologies involve the use of computational tools to analyze large datasets of chemical information to identify patterns and relationships between chemical structure and biological activity.

In the context of barbituric acid derivatives, cheminformatics can be used to:

Build QSAR models: Develop quantitative structure-activity relationship models to predict the biological activity of new derivatives based on their structural features.

Virtual screening: Screen large chemical libraries to identify other potential barbituric acid derivatives with desired properties.

ADMET prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity profiles of novel compounds. mdpi.com

By applying these methods, researchers can prioritize the synthesis and testing of the most promising compounds, thereby accelerating the research and development process for new barbituric acid-based molecules.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Research on Barbituric Acid, 5,5 Diallyl 1 Heptyl and Its Analogs

Design Principles for SAR Studies of N1- and C5-Substituted Barbiturates.

The design of Structure-Activity Relationship (SAR) studies for N1- and C5-substituted barbiturates, including Barbituric acid, 5,5-diallyl-1-heptyl-, is guided by systematic structural modifications to elucidate the impact of different substituents on the molecule's activity. A primary principle involves varying the alkyl or aryl groups at the C5 position of the barbiturate (B1230296) ring, as these substituents are known to be crucial for the pharmacological effects of barbiturates. mdpi.com For instance, the introduction of different groups at this position can significantly alter the lipophilicity, a key physicochemical parameter that often correlates with the biological activity of barbiturates. asianpubs.orgasianpubs.org

Furthermore, SAR studies on barbiturates consider the stereochemistry of the C5-substituents. The presence of a chiral center at the C5 carbon can lead to enantiomers with different biological potencies. nih.gov Therefore, the synthesis and evaluation of individual enantiomers is a critical aspect of the design of these studies. The combination of modifications at both the N1 and C5 positions allows for a comprehensive exploration of the chemical space around the barbiturate scaffold, aiming to identify the key structural features that govern the desired molecular interactions.

Investigating the Role of Diallyl Substituents in Modulating Molecular Interactions.

The presence of two allyl groups at the C5 position of Barbituric acid, 5,5-diallyl-1-heptyl- is a significant structural feature that is investigated for its role in modulating molecular interactions. The allyl groups, with their unsaturated double bonds, can participate in various non-covalent interactions with biological targets. These interactions can include van der Waals forces, hydrophobic interactions, and potentially pi-stacking interactions with aromatic residues in a binding pocket.

Research into related barbiturates has shown that the nature of the C5 substituents has a profound impact on the compound's activity. For example, the substitution of an ethyl group with an allyl group has been observed to increase the potency of certain barbiturates. nih.gov This suggests that the electronic and steric properties of the allyl group are favorable for binding to the target. The flexibility of the allyl chains also allows them to adopt various conformations, which can be crucial for fitting into a specific binding site.

Elucidating the Influence of N1-Heptyl Substitution on Molecular Recognition and Ligand Efficiency.

The N1-heptyl group in Barbituric acid, 5,5-diallyl-1-heptyl- plays a crucial role in molecular recognition and ligand efficiency. The long alkyl chain of the heptyl group significantly increases the lipophilicity of the molecule. asianpubs.org This property is often directly related to the ability of the compound to interact with hydrophobic pockets within a biological target. The length and flexibility of the heptyl chain allow it to explore and fit into specific hydrophobic channels or domains, thereby enhancing the binding affinity.

Ligand efficiency, a metric that relates the binding affinity of a molecule to its size (number of heavy atoms), is an important consideration in drug design. The addition of the N1-heptyl group increases the molecular weight of the compound. Therefore, SAR studies would aim to determine if the increase in binding affinity conferred by the heptyl group is substantial enough to justify the increase in molecular size, thus maintaining or improving the ligand efficiency. This is often evaluated by comparing a series of N1-alkyl substituted analogs with varying chain lengths.

Development and Validation of QSAR Models for Predicting Research-Relevant Activity.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. asianpubs.org For Barbituric acid, 5,5-diallyl-1-heptyl- and its analogs, QSAR models can be developed to predict their research-relevant activity, such as their potential as enzyme inhibitors or receptor modulators. researchgate.net

The development of a QSAR model begins with the generation of a dataset of structurally related barbiturates with experimentally determined activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). asianpubs.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity. researchgate.net

The validation of the QSAR model is a critical step to ensure its predictive power. This is typically done using an external set of compounds that were not used in the model development. A reliable QSAR model can then be used to predict the activity of new, unsynthesized barbiturate derivatives, thereby guiding the design of more potent and selective compounds. For instance, a 3D-QSAR study could provide insights into the favorable and unfavorable steric and electrostatic interaction fields around the barbiturate scaffold, offering a visual guide for further structural modifications. researchgate.net

QSAR Model Parameters for a Hypothetical Series of Barbiturate Analogs
Statistical Parameter Value
Correlation coefficient (r²)0.928
Cross-validated correlation coefficient (q²)0.85
Number of compounds in training set40
Number of compounds in test set9

This table represents hypothetical data for a QSAR model to illustrate the statistical parameters used for model validation.

Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to Barbiturate Derivatives.

Pharmacophore modeling is a powerful ligand-based drug design technique that can be applied to barbiturate derivatives like Barbituric acid, 5,5-diallyl-1-heptyl-. researchgate.netmdpi.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target and elicit a particular response. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. dergipark.org.tr

For a series of active barbiturate derivatives, a pharmacophore model can be generated by aligning the molecules and identifying the common chemical features that are responsible for their activity. This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. nih.gov This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds.

Molecular Mechanisms of Interaction of Barbituric Acid, 5,5 Diallyl 1 Heptyl

Theoretical Models of Ligand-Receptor Binding and Molecular Recognition

The binding of barbiturates, including likely Barbituric acid, 5,5-diallyl-1-heptyl-, to the GABA-A receptor is a complex process governed by the principles of molecular recognition. This involves a combination of favorable intermolecular interactions between the ligand (the barbiturate) and the receptor protein.

Key Theoretical Concepts:

Lock-and-Key Model: This early model proposes a static interaction where the ligand fits into a complementary-shaped binding site on the receptor. For barbiturates, this implies a pre-formed pocket that accommodates the diallyl and heptyl groups.

Induced-Fit Model: A more dynamic and widely accepted model, it suggests that the binding of the ligand induces conformational changes in the receptor, leading to a more stable complex. The initial binding of the barbiturate (B1230296) likely triggers rearrangements in the transmembrane domain of the GABA-A receptor subunits.

Thermodynamic Principles: The binding process is driven by a favorable change in Gibbs free energy (ΔG), resulting from a combination of enthalpic (ΔH) and entropic (ΔS) contributions. Favorable interactions such as hydrogen bonds and van der Waals forces contribute to a negative ΔH, while the displacement of water molecules from the binding site can lead to a positive ΔS.

The 5,5-diallyl groups and the 1-heptyl chain of the specific barbiturate are critical for its lipophilicity, which facilitates its partitioning into the lipid bilayer of the neuronal membrane where the transmembrane binding site of the GABA-A receptor is located. The barbiturate core provides the necessary hydrogen bonding donors and acceptors to interact with the receptor.

Biophysical Characterization of Molecular Interactions with Target Proteins

A variety of biophysical techniques are employed to characterize the interactions of ligands like barbiturates with their target proteins. While specific data for Barbituric acid, 5,5-diallyl-1-heptyl- is not available, the following methods are standard for studying such interactions.

Common Biophysical Techniques:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques provide high-resolution structural information of the ligand-receptor complex, revealing the precise binding pocket and the orientation of the ligand within it. For the broader class of barbiturates, these studies have identified a binding site within the transmembrane domain of the GABA-A receptor, at the interface between different subunits.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, allowing for the determination of key thermodynamic parameters such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) of a ligand to a receptor immobilized on a sensor surface. This provides insights into the dynamics of the interaction.

Electrophysiology (e.g., Patch-Clamp): This technique directly measures the functional consequences of ligand binding by recording the ion flow through the GABA-A receptor channel. For barbiturates, this would demonstrate an enhancement of the GABA-induced chloride current.

TechniqueInformation ObtainedRelevance to Barbiturate Binding
X-ray Crystallography/Cryo-EM High-resolution 3D structure of the ligand-receptor complex.Identifies the specific binding pocket and key interacting residues.
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters (Kd, ΔH, ΔS).Quantifies the binding affinity and the driving forces of the interaction.
Surface Plasmon Resonance (SPR) Kinetic parameters (kon, koff).Characterizes the rates of association and dissociation of the ligand.
Electrophysiology Functional effect on ion channel activity.Confirms the modulatory effect on the GABA-A receptor.

Allosteric Modulation and Conformational Dynamics Induced by Ligand Binding (In Vitro Studies)

Barbiturates are classic examples of allosteric modulators. They bind to a site on the GABA-A receptor that is distinct from the GABA binding site (the orthosteric site). This allosteric binding event induces conformational changes that are transmitted through the protein structure, ultimately affecting the function of the orthosteric site and the ion channel.

Positive Allosteric Modulation: Barbiturates enhance the effect of GABA by increasing the duration of the chloride channel opening. This is in contrast to benzodiazepines, another class of allosteric modulators, which increase the frequency of channel opening. This prolonged channel opening leads to a greater influx of chloride ions and a more pronounced hyperpolarization of the neuron, resulting in enhanced inhibition.

Conformational Changes: The binding of a barbiturate within the transmembrane domain is thought to stabilize the open state of the ion channel. Spectroscopic techniques like fluorescence resonance energy transfer (FRET) and nuclear magnetic resonance (NMR) spectroscopy can be used to probe these ligand-induced conformational changes in real-time, although such studies are complex for large membrane proteins like the GABA-A receptor.

Computational and Experimental Investigation of Specific Amino Acid Residues Involved in Binding

Identifying the specific amino acid residues that form the binding pocket for barbiturates is crucial for understanding the molecular basis of their action and for the rational design of new drugs.

Computational Approaches:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. For Barbituric acid, 5,5-diallyl-1-heptyl-, docking studies using a homology model of the GABA-A receptor would suggest potential binding poses and identify key interacting residues. The lipophilic diallyl and heptyl groups would likely be oriented towards hydrophobic pockets, while the barbiturate ring would form hydrogen bonds with polar residues.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the predicted binding mode and to understand how the ligand induces conformational changes in the receptor.

Experimental Approaches:

Site-Directed Mutagenesis: This is a powerful experimental technique where specific amino acid residues in the receptor are mutated, and the effect of the mutation on ligand binding and function is assessed. For barbiturates, mutagenesis studies on GABA-A receptors have identified key residues within the transmembrane domains of the α, β, and γ subunits that are critical for their modulatory effects. These residues often line a pocket at the subunit interfaces.

Photoaffinity Labeling: This technique uses a ligand that has been modified with a photoreactive group. Upon binding to the receptor and exposure to UV light, the ligand forms a covalent bond with nearby amino acid residues, allowing for their identification.

MethodDescriptionExpected Findings for Barbiturate Binding
Molecular Docking Computational prediction of ligand binding pose.Identification of potential hydrogen bonds and hydrophobic interactions.
Molecular Dynamics Simulation of the dynamic behavior of the complex.Assessment of binding stability and ligand-induced conformational changes.
Site-Directed Mutagenesis Mutation of specific amino acid residues.Identification of residues critical for binding and/or allosteric modulation.
Photoaffinity Labeling Covalent attachment of a photoreactive ligand to the receptor.Direct identification of amino acid residues in close proximity to the binding site.

Biochemical Transformation Pathways of Barbituric Acid, 5,5 Diallyl 1 Heptyl

Identification of Enzymatic Hydrolysis and Oxidation Pathways (In Vitro Studies)

In vitro investigations into the metabolism of barbiturates typically reveal two primary enzymatic pathways: hydrolysis and oxidation. While specific studies on Barbituric acid, 5,5-diallyl-1-heptyl- are not available, the general principles of barbiturate (B1230296) metabolism suggest likely transformation routes.

Enzymatic Hydrolysis: The barbituric acid ring itself is relatively stable to hydrolysis. However, ester or amide linkages, if present in substituents, would be susceptible to hydrolysis by various esterases and amidases present in liver microsomes. For Barbituric acid, 5,5-diallyl-1-heptyl-, which lacks such functional groups in its primary structure, significant enzymatic hydrolysis of the core structure is not a primary expected pathway.

Oxidation Pathways: Oxidation, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, is the major route of metabolism for most barbiturates. For Barbituric acid, 5,5-diallyl-1-heptyl-, several oxidative transformations can be hypothesized based on its structure:

Allylic Oxidation: The two allyl groups at the C5 position are prime targets for oxidation. This can lead to the formation of corresponding alcohols, which can be further oxidized to aldehydes and carboxylic acids.

Aliphatic Hydroxylation: The N-heptyl group provides a long aliphatic chain that is susceptible to hydroxylation at various positions (ω and ω-1 oxidation), leading to the formation of primary and secondary alcohols. These can also be further oxidized.

Double Bond Oxidation: The double bonds within the allyl groups can be oxidized to form epoxides, which are then hydrolyzed by epoxide hydrolases to form diols.

These hypothetical oxidative pathways are summarized in the table below.

Hypothetical Oxidative Pathway Potential Metabolites Enzyme System
Allylic Oxidation5-allyl-5-(3-hydroxyprop-1-en-1-yl)-1-heptylbarbituric acidCytochrome P450
Aliphatic Hydroxylation5,5-diallyl-1-(7-hydroxyheptyl)barbituric acidCytochrome P450
Epoxidation5-allyl-1-heptyl-5-(oxiran-2-ylmethyl)barbituric acidCytochrome P450

This table represents hypothetical pathways based on general barbiturate metabolism and the structure of Barbituric acid, 5,5-diallyl-1-heptyl-.

Chemical Characterization of Research Metabolites Using Advanced Analytical Techniques

The identification and structural elucidation of drug metabolites are critical steps in understanding their biochemical transformation. Although no specific metabolites for Barbituric acid, 5,5-diallyl-1-heptyl- have been reported, the characterization of barbiturate metabolites in research settings generally employs a combination of advanced analytical techniques.

Following in vitro incubation of the parent compound with liver microsomes, the resulting mixture of the parent drug and its metabolites is typically extracted and separated using chromatographic methods.

Commonly Used Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): Used for the separation of metabolites from the parent compound and from each other. Different column chemistries and mobile phase compositions are optimized for the specific barbiturate.

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information and fragmentation patterns of the metabolites. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of metabolites, aiding in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated metabolites, NMR (¹H and ¹³C) is the gold standard. It provides detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of the site of metabolic modification.

The general workflow for metabolite characterization is presented in the table below.

Analytical Technique Purpose in Metabolite Characterization
HPLCSeparation of parent drug and metabolites
LC-MS/MSDetection, molecular weight determination, and fragmentation analysis
HRMSAccurate mass measurement and elemental composition determination
NMRDefinitive structural elucidation of isolated metabolites

This table outlines the standard analytical workflow for the characterization of drug metabolites in vitro.

Role of Isolated Cytochrome P450 Isoforms in Barbiturate Metabolism Research

The cytochrome P450 (CYP) superfamily of enzymes is central to the phase I metabolism of a vast number of drugs, including barbiturates. nih.govnih.gov In vitro studies with isolated, recombinant CYP isoforms are crucial for identifying the specific enzymes responsible for the metabolism of a drug. While no such studies have been published for Barbituric acid, 5,5-diallyl-1-heptyl-, research on other barbiturates has implicated several key CYP isoforms.

Members of the CYP2C, CYP2D, and CYP3A subfamilies are frequently involved in the oxidation of barbiturates. uniba.itmdpi.com For instance, CYP2C9 and CYP2C19 are known to metabolize several clinically used barbiturates. Given the structural features of Barbituric acid, 5,5-diallyl-1-heptyl-, it is plausible that these isoforms, along with CYP3A4, would play a role in its oxidative metabolism.

To determine the specific contributions of each isoform, in vitro experiments would typically involve incubating the compound with a panel of recombinant human CYP enzymes and measuring the rate of metabolite formation.

CYP Isoform Commonly Metabolized Barbiturates (Examples) Potential Role in Metabolism of Barbituric acid, 5,5-diallyl-1-heptyl-
CYP2C9Phenobarbital, SecobarbitalPotential for oxidation of allyl and heptyl groups
CYP2C19Mephenytoin, AmobarbitalPotential for oxidation of allyl and heptyl groups
CYP3A4Pentobarbital, ThiopentalPotential for oxidation of allyl and heptyl groups
CYP2B6Bupropion, Efavirenz (Inducer of barbiturate metabolism)Potential for oxidation of allyl and heptyl groups

This table provides examples of CYP isoforms involved in the metabolism of other barbiturates and their hypothetical roles for the subject compound.

Glucuronidation and Other Conjugation Mechanisms Investigated In Vitro

Following phase I metabolism (oxidation), the resulting metabolites, which now possess functional groups like hydroxyls or carboxyls, can undergo phase II conjugation reactions. nih.govnih.gov Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major conjugation pathway for barbiturate metabolites. semanticscholar.orgresearchgate.net

In vitro studies to investigate glucuronidation typically use human liver microsomes or recombinant UGT enzymes, supplemented with the cofactor UDP-glucuronic acid (UDPGA). nih.gov The hydroxylated metabolites of Barbituric acid, 5,5-diallyl-1-heptyl- would be expected to be substrates for UGT enzymes.

The specific UGT isoforms involved would need to be determined experimentally, but UGT1A and UGT2B subfamilies are commonly responsible for the glucuronidation of a wide range of drugs and their metabolites. researchgate.net

Other potential conjugation pathways, though generally less common for barbiturates, could include sulfation.

Conjugation Reaction Enzyme Family Expected Substrates (Hypothetical Metabolites)
GlucuronidationUDP-glucuronosyltransferases (UGTs)Hydroxylated metabolites of Barbituric acid, 5,5-diallyl-1-heptyl-
SulfationSulfotransferases (SULTs)Hydroxylated metabolites of Barbituric acid, 5,5-diallyl-1-heptyl-

This table outlines the likely phase II conjugation pathways for the metabolites of Barbituric acid, 5,5-diallyl-1-heptyl-.

Future Research Directions and Methodological Advancements

Integration of Artificial Intelligence and Machine Learning in Barbiturate (B1230296) Research and Development.

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize pharmacological research, and the study of barbiturates will be no exception. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. nih.gov

In the context of Barbituric acid, 5,5-diallyl-1-heptyl-, AI and ML can be instrumental in several key areas:

Predictive Toxicology: One of the major hurdles in drug development is unforeseen toxicity. AI models can be trained on existing toxicological data for a wide range of compounds to predict the potential adverse effects of novel molecules like Barbituric acid, 5,5-diallyl-1-heptyl-. This can help in prioritizing compounds with a higher likelihood of being safe for further development.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning algorithms are adept at building QSAR models that correlate the structural features of molecules with their biological activity. By analyzing the N-heptyl and 5,5-diallyl substitutions, these models could predict the therapeutic potential of this specific barbiturate and guide the synthesis of more potent and selective analogs.

Drug Repurposing: AI can sift through extensive databases of biological and clinical data to identify new potential uses for existing or novel compounds. An AI-driven analysis could suggest unexpected therapeutic applications for Barbituric acid, 5,5-diallyl-1-heptyl- based on its predicted interactions with various biological targets.

Personalized Medicine: As our understanding of the genetic basis of disease and drug response grows, AI will be crucial in tailoring treatments to individual patients. nih.gov In the future, AI could help identify patient populations that are most likely to benefit from treatment with a specific barbiturate derivative based on their genetic makeup.

Interactive Data Table: Potential AI/ML Applications in Barbiturate Research

Application AreaDescriptionPotential Impact on Barbituric acid, 5,5-diallyl-1-heptyl- Research
Predictive ToxicologyUsing computational models to forecast potential adverse effects.Early-stage risk assessment and prioritization of safer derivatives.
QSAR ModelingCorrelating molecular structure with biological activity.Guiding the design of more potent and selective analogs.
Drug RepurposingIdentifying new therapeutic uses for existing or novel compounds.Discovering unforeseen therapeutic applications.
Personalized MedicineTailoring medical treatment to the individual characteristics of each patient.Identifying patient subpopulations for whom the compound may be most effective.

Development of Advanced In Vitro Biological Models for Deeper Molecular Studies.

The limitations of traditional 2D cell cultures and animal models in predicting human responses have spurred the development of more sophisticated in vitro systems. nih.govresearchgate.nettechnologynetworks.commdpi.com These advanced models offer a more physiologically relevant environment for studying the molecular mechanisms of action of compounds like Barbituric acid, 5,5-diallyl-1-heptyl-.

Future research on this compound would greatly benefit from the use of:

Organ-on-a-Chip Technology: These microfluidic devices contain living cells in a 3D arrangement that mimics the structure and function of human organs. nih.gov A "liver-on-a-chip" model, for instance, could provide valuable insights into the metabolism and potential hepatotoxicity of Barbituric acid, 5,5-diallyl-1-heptyl-.

3D Cell Cultures (Spheroids and Organoids): Growing cells in three-dimensional structures allows for more realistic cell-cell interactions and physiological responses compared to flat cell cultures. researchgate.net Studying the effects of this barbiturate on neuronal spheroids could shed light on its mechanisms of action within the central nervous system.

Stem Cell-Derived Models: Induced pluripotent stem cells (iPSCs) can be differentiated into various cell types, including neurons and hepatocytes. technologynetworks.com These models, derived from patient cells, can be used to study the compound's effects in a genetically diverse and disease-relevant context.

Application of Green Chemistry Principles in the Synthesis of Barbituric Acid, 5,5-diallyl-1-heptyl-

The pharmaceutical industry is increasingly embracing the principles of green chemistry to reduce its environmental footprint. jetir.orgjetir.org The synthesis of Barbituric acid, 5,5-diallyl-1-heptyl- can be made more sustainable by incorporating these principles.

Key green chemistry approaches applicable to the synthesis of this compound include:

Solvent-Free Reactions: Many traditional organic reactions rely on volatile and often toxic solvents. Exploring solvent-free synthesis methods, such as grinding reactants together, can significantly reduce waste. jetir.orgjetir.org

Use of Eco-Friendly Catalysts: Replacing hazardous reagents with more environmentally benign catalysts is a cornerstone of green chemistry. Research into reusable and non-toxic catalysts for the alkylation and condensation steps in barbiturate synthesis is an active area of investigation.

Multi-Component Reactions: Designing synthetic routes where multiple starting materials are combined in a single step to form the final product can improve efficiency and reduce the number of purification steps, thereby minimizing waste. mdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Expanding the Scope of N- and C5-Substituent Research for Novel Chemical Probes.

The pharmacological properties of barbiturates are largely determined by the nature of the substituents at the C5 and N1 positions of the barbituric acid core. mdpi.com For Barbituric acid, 5,5-diallyl-1-heptyl-, the diallyl groups at C5 and the heptyl group at N1 are key determinants of its activity.

Future research should focus on systematically exploring the chemical space around these positions to develop novel chemical probes and potentially new therapeutic agents:

N-Substituent Modification: The N-heptyl group influences the lipophilicity and pharmacokinetic properties of the molecule. Synthesizing a library of analogs with varying alkyl chain lengths, branching, and the introduction of functional groups at the N1 position could lead to compounds with improved properties.

C5-Substituent Variation: The two allyl groups at the C5 position are crucial for the compound's activity. Replacing these with other alkyl or aryl groups can modulate the compound's interaction with its biological targets. The synthesis of derivatives with different substituents at this position is a well-established strategy in barbiturate chemistry. gatech.edu

Development of Photoactivatable Probes: By incorporating photoreactive groups into the N- or C5-substituents, it may be possible to create chemical probes that can be used to identify the specific binding sites of this barbiturate on its target proteins.

Interactive Data Table: Substituent Effects on Barbiturate Properties

PositionSubstituent TypePotential Effects
N1Alkyl chains, functional groupsInfluences lipophilicity, pharmacokinetics, and metabolism.
C5Alkyl, aryl, or other functional groupsModulates potency, selectivity, and duration of action.

Q & A

Q. How are NMR spectral assignments validated for structurally complex derivatives?

  • Methodology :
  • 2D NMR : HSQC and HMBC correlate 1H^{1}\text{H}-13C^{13}\text{C} couplings to confirm allyl/heptyl connectivity.
  • Solvent Spiking : Add D2_2O to identify exchangeable protons (e.g., NH groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.